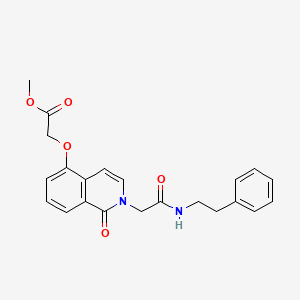

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as (R,R)-TFMPA or (R,R)-TfMPA. It is a white crystalline powder that is soluble in water and other polar solvents.

科学的研究の応用

Influenza Neuraminidase Inhibition

- (2R,3R)-3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid derivatives have been identified as potent inhibitors of influenza neuraminidase. A study highlighted the synthesis and structural analysis of these inhibitors, particularly focusing on their interaction with the enzyme's active site, which could be crucial for developing anti-influenza drugs (Wang et al., 2001).

Chiral Resolving Agents

- Enantiomers of similar compounds, such as (2R∗,3R∗)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acids, have shown potential as chiral resolving agents. This property is essential in the pharmaceutical industry for the separation of racemic mixtures into their enantiomers, which can have different therapeutic effects (Piwowarczyk et al., 2008).

Enzymatic Biotransformation in Organic Synthesis

- Biotransformation using microbial whole cell catalysts, like Rhodococcus erythropolis, can effectively convert racemic and meso pyrrolidine-2,5-dicarboxamides. This process demonstrates significant applications in organic synthesis, particularly for preparing enantiomerically pure compounds (Chen et al., 2012).

Functionalization of Trifluoromethyl-Substituted Pyridines and Quinolines

- Studies have shown methods for the selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, including those related to (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride. These findings are pivotal for the preparation of pyridinecarboxylic and quinolinecarboxylic acids, useful in various chemical synthesis applications (Schlosser & Marull, 2003).

Extraction and Separation Techniques in Chemical Engineering

- The compound's structural analogs, like pyridine-2-carboxylic acid, are used as intermediates in pharmaceuticals and other industries. Studies on their extraction from aqueous solutions are vital for process optimization in chemical engineering (Datta & Kumar, 2014).

Ionotropic Glutamate Receptor Antagonism

- Compounds structurally related to (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid have been studied for their role as ionotropic glutamate receptor antagonists. These compounds may have potential applications in neurological research and treatment (Krogsgaard-Larsen et al., 2015).

Computational and Spectroscopic Analysis

- Computational and spectroscopic analyses of related compounds, such as 4-(Trifluoromethyl)pyridine-2-carboxylic acid, provide insights into their molecular structure and properties. This information is crucial for understanding the behavior of these compounds in various chemical and biological contexts (Vural, 2016).

特性

IUPAC Name |

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)3-1-2-10-4(3)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHOUBODDGCOQF-VKKIDBQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C(F)(F)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@@H]1C(F)(F)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine](/img/structure/B2357829.png)

![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2357836.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2357838.png)

![3-Thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357845.png)

![2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2357846.png)